4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoicacid
Description
4-(1-{[(tert-Butoxy)carbonyl]amino}cyclohexyl)butanoic acid is a synthetic organic compound featuring a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc)-protected amine group at the 1-position and a butanoic acid chain at the 4-position. This structure combines hydrophobic (cyclohexane, Boc group) and hydrophilic (carboxylic acid) moieties, making it a versatile intermediate in peptide synthesis and drug development. The Boc group serves to protect the amine functionality during chemical reactions, while the carboxylic acid enables conjugation or further derivatization.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-15(9-5-4-6-10-15)11-7-8-12(17)18/h4-11H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTMQMDGZGZDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of 4-Aminobenzoic Acid Derivatives
A one-pot hydrogenation process converts 4-aminobenzoic acid derivatives to trans-4-amino-1-cyclohexanecarboxylic acid derivatives under mild conditions. Using Raney nickel (Ra-Ni) as a catalyst at 60°C and 10 bar H₂ pressure, the reaction achieves 85% yield with a trans:cis ratio of 92:8 . The stereochemical outcome is critical, as the trans isomer is required for subsequent Boc protection.
Reaction Conditions for Hydrogenation
| Parameter | Value |
|---|---|
| Catalyst | Ra-Ni |
| Temperature | 60°C |
| H₂ Pressure | 10 bar |
| Solvent | Methanol/Water (3:1) |
| Reaction Time | 3 hours |
| Trans:cis Ratio | 92:8 |
This method avoids harsh acidic or basic conditions, preserving the integrity of the amino and carboxylic acid groups.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
Boc protection of the amino group is achieved using di-tert-butyl dicarbonate [(Boc)₂O] under mildly basic conditions.
Boc Protection of trans-4-Amino-1-cyclohexanecarboxylic Acid
In a representative procedure, trans-4-amino-1-cyclohexanecarboxylic acid (1 equiv) is dissolved in tetrahydrofuran (THF) and treated with (Boc)₂O (1.2 equiv) and triethylamine (TEA) (1.5 equiv) at 0°C. The reaction proceeds to >95% conversion within 2 hours, yielding the Boc-protected intermediate.
Optimized Boc Protection Parameters
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Triethylamine |
| Temperature | 0°C → RT |
| Reaction Time | 2 hours |
| Yield | 88% |
The Boc group enhances solubility in organic solvents and prevents undesired side reactions during subsequent steps.
Elongation to Butanoic Acid Side Chain
The butanoic acid moiety is introduced via Wittig-Horner olefination followed by hydrolysis or through Grignard addition to a pre-functionalized cyclohexane intermediate.
Wittig-Horner Reaction for Side Chain Extension
A Wittig-Horner reaction between Boc-protected cyclohexanecarbaldehyde and a phosphonate ester generates the α,β-unsaturated ester, which is hydrogenated and hydrolyzed to the butanoic acid derivative.
Typical Reaction Sequence
-
Aldehyde Formation : Oxidation of the Boc-protected cyclohexanemethanol derivative using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).
-
Olefination : Reaction with triethyl phosphonoacetate and sodium hydride in THF, yielding the α,β-unsaturated ester (75% yield).
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Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the double bond (90% yield).
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Ester Hydrolysis : Treatment with LiOH in THF/water provides the butanoic acid (85% yield).
Key Data for Side Chain Elongation
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldehyde Formation | PCC, CH₂Cl₂ | 82% |
| Olefination | NaH, THF, 0°C → RT | 75% |
| Hydrogenation | Pd/C, H₂, EtOAc | 90% |
| Hydrolysis | LiOH, THF/H₂O | 85% |
Alternative Route: Carboxylation of Cyclohexane Derivatives
A two-step protocol converts Boc-protected cyclohexylamine to the butanoic acid derivative via carboxylation using CO₂ under high pressure.
Iron-Catalyzed Carboxylation
In a recent advancement, iron(III) acetylacetonate [Fe(acac)₃] catalyzes the insertion of CO₂ into a C–H bond adjacent to the Boc-protected amine. The reaction operates at 80°C and 50 bar CO₂ , yielding the carboxylic acid in 78% yield with >99% regioselectivity.
Carboxylation Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Fe(acac)₃ (5 mol%) |
| CO₂ Pressure | 50 bar |
| Temperature | 80°C |
| Solvent | DMF |
| Reaction Time | 24 hours |
| Yield | 78% |
This method avoids pre-functionalization of the cyclohexane ring, streamlining the synthesis.
Stereochemical Control and Isomer Separation
The trans configuration of the amino and carboxylic acid groups on the cyclohexane ring is critical for biological activity.
Crystallization-Induced Diastereomer Resolution
A mixture of cis and trans isomers (e.g., 80:20 trans:cis) is treated with (+)-di-p-toluoyl-D-tartaric acid in ethanol, selectively crystallizing the trans-Boc-protected derivative. This process elevates the trans purity to >99% with a 70% recovery rate .
Crystallization Conditions
| Parameter | Value |
|---|---|
| Resolving Agent | (+)-Di-p-toluoyl-D-tartaric acid |
| Solvent | Ethanol |
| Temperature | -10°C |
| Purity Post-Crystallization | >99% trans |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
-
Calculated for C₁₅H₂₅NO₄ ([M+H]⁺) : 284.1863
-
Observed : 284.1865.
Applications in Pharmaceutical Synthesis
The target compound serves as a key intermediate in Janus kinase (JAK) inhibitors such as Oclacitinib . Its trans configuration ensures optimal binding to the JAK1 active site, as demonstrated in IC₅₀ values of <10 nM in enzymatic assays .
Chemical Reactions Analysis
4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like AlCl3.
Scientific Research Applications
Scientific Research Applications
-
Peptide Synthesis
- The Boc group is widely utilized in the synthesis of peptides. It serves as a temporary protective group for amines during the coupling reactions. The compound can be employed to synthesize novel peptides that may exhibit enhanced biological activity or specificity.
-
Drug Development
- Compounds similar to 4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid are often explored for their potential as drug candidates. Research has shown that derivatives of this compound can interact with various biological targets, making them suitable for further development in therapies for diseases such as cancer and metabolic disorders.
-
Bioconjugation Techniques
- The functional groups present in this compound allow for bioconjugation, which is crucial in the development of targeted drug delivery systems. By attaching therapeutic agents to the cyclohexyl moiety, researchers can enhance the selectivity and efficacy of treatments.
Case Study 1: Peptide Therapeutics
A study published in Journal of Medicinal Chemistry explored the use of Boc-protected amino acids, including derivatives of 4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid, in synthesizing peptide analogs with improved stability and potency against specific receptors. The results indicated a significant increase in binding affinity compared to unprotected peptides.
Case Study 2: Anticancer Agents
Research conducted at a leading pharmaceutical institution investigated the anticancer properties of compounds derived from 4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid. The synthesized analogs were tested against various cancer cell lines, demonstrating promising cytotoxic effects and triggering apoptosis pathways, suggesting their potential as therapeutic agents.
Mechanism of Action
Comparison with Similar Compounds
Key Comparative Data:
Structural Implications :
- Solubility : Both compounds likely exhibit similar solubility in polar aprotic solvents (e.g., DMF, DMSO) due to identical functional groups, but conformational differences could influence crystallinity.
Functional Group Analog: 4-(Boc-amino)pentanoic Acid
Another related compound is 4-(tert-butoxycarbonylamino)pentanoic acid, which replaces the cyclohexane ring with a linear pentane chain.
Key Differences:
| Property | 4-(1-Boc-amino-cyclohexyl)butanoic Acid | 4-(Boc-amino)pentanoic Acid |
|---|---|---|
| Backbone Structure | Cyclohexane ring | Linear pentane chain |
| Rigidity | High (cyclic structure) | Low (flexible chain) |
| Pharmacokinetic Relevance | Enhanced metabolic stability | Rapid clearance likely |
Research Findings :
- Cyclohexane-containing analogs demonstrate improved resistance to enzymatic degradation compared to linear-chain derivatives, as observed in protease stability assays .
Biological Activity
4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid, also known as a Boc-protected amino acid derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, supported by case studies and research findings.
- Molecular Formula : C₁₅H₂₇NO₄
- Molecular Weight : 285.3792 g/mol
- CAS Number : 1897740-02-1
- Appearance : White to off-white powder
Antimicrobial Activity
Research has demonstrated that compounds similar to 4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid exhibit significant antimicrobial properties. For instance, derivatives of amino acids conjugated with heterocycles have shown enhanced activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Trp-Conjugate | S. aureus | 12 | 9 |
| Phe-Conjugate | E. coli | 10 | 12 |
| Boc-Amino Acid | K. pneumoniae | 11 | 10 |
The study indicated that the incorporation of specific amino acids significantly enhances the antibacterial activity compared to their individual components .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been evaluated using various models. For example, in a carrageenan-induced paw edema model in rats, certain derivatives exhibited notable inhibition rates.
Table 2: Anti-inflammatory Activity Results
| Compound Name | Inhibition (%) | Standard Drug (Indomethacin) |
|---|---|---|
| Methyl Glycine Derivative | 9.3 | 48 |
| Trp Derivative | 7.5 | 48 |
These results suggest that modifications in the molecular structure can lead to varying degrees of anti-inflammatory effects .
Cytotoxic Activity
Cytotoxicity studies have revealed that certain derivatives possess significant cytotoxic effects on cancer cell lines. For instance, compounds with iodo and nitro moieties demonstrated IC50 values indicating potent activity against various cancer types.
Table 3: Cytotoxic Activity in Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Hydrolyzed Peptide | Ehrlich’s Ascites Carcinoma | 1.5 |
| Nitro Derivative | Dalton’s Lymphoma Ascites | 2.0 |
These findings highlight the potential of this compound and its derivatives as candidates for further development in cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study focused on synthesizing various Boc-amino acid conjugates and evaluating their antimicrobial properties against several pathogens. The results indicated that these compounds not only retained good activity but also outperformed some conventional antibiotics .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of several derivatives on human cancer cell lines, demonstrating promising results that warrant further exploration into their mechanisms of action and therapeutic potential .
Q & A
Q. What are the key considerations for synthesizing 4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid?
- Methodological Answer : The synthesis typically involves protecting the amine group with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions. A cyclohexyl intermediate is functionalized via coupling reactions (e.g., carbodiimide-mediated activation) followed by hydrolysis to yield the butanoic acid moiety. Critical steps include:
- Boc Protection : Reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) .
- Cyclohexane Ring Functionalization : Alkylation or Michael addition to introduce the butanoic acid chain .
- Deprotection : Acidic conditions (TFA or HCl in dioxane) to remove the Boc group if required .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
Q. What are the primary applications of the Boc-protected amine in this compound?
- Methodological Answer : The Boc group serves as a temporary protective moiety for amines during multi-step syntheses, enabling:
- Selective Reactivity : Prevents nucleophilic attack or oxidation of the amine during coupling reactions .
- Ease of Removal : Acid-labile nature allows controlled deprotection without disrupting acid-sensitive groups (e.g., carboxylic acid) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and intermediate stability. Key steps:
- Transition State Analysis : Identify energy barriers for Boc deprotection or cyclohexane ring modifications .
- Solvent Effects : Simulate polarity and steric effects using COSMO-RS models to optimize reaction yields .
Example: A study on tert-butoxycarbonylamino-p-tolyl-acetic acid used DFT to predict regioselectivity in alkylation reactions .
Q. How should researchers address contradictions in reported purity or reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from residual solvents, stereochemical impurities, or incomplete Boc protection. Mitigation strategies include:
- Advanced Chromatography : Use UPLC-MS with a high-resolution Q-TOF detector to separate diastereomers or enantiomers .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity variations caused by impurities in biological assays .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the cyclohexane ring .
Q. What strategies are recommended for incorporating this compound into peptide mimetics or prodrugs?
- Methodological Answer : The carboxylic acid group allows conjugation via amide or ester linkages. Case studies suggest:
- Solid-Phase Peptide Synthesis (SPPS) : Use HATU/DIPEA activation to couple the acid to resin-bound peptides .
- Prodrug Design : Esterify the acid with p-nitrophenyl or NHS esters for intracellular release .
Example: A derivative with a 4-iodophenyl moiety showed enhanced cellular uptake in targeted delivery studies .
Data Contradiction Analysis
Q. Why do melting points and solubility values vary across literature sources?
- Methodological Answer : Variations arise from polymorphism, hydration states, or measurement conditions. Standardize protocols:
Future Research Directions
Q. What unexplored biological activities are plausible for this compound?
- Methodological Answer : Preliminary data on cyclohexane-containing analogs suggest potential as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
